
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent inhibitor of a specific protein kinase called PIM1, which has been implicated in various diseases such as cancer, inflammation, and diabetes.
Wirkmechanismus
Target of Action
The primary target of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethylbenzamide is the Serine/threonine-protein kinase ATR . This enzyme plays a crucial role in the DNA damage response pathway, which is activated in response to genotoxic stress.
Mode of Action
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethylbenzamide acts as an inhibitor of the Serine/threonine-protein kinase ATR . By binding to this enzyme, it prevents the phosphorylation of key proteins involved in the DNA damage response pathway, thereby disrupting the pathway and leading to cell cycle arrest and apoptosis.
Biochemical Pathways
The compound’s action primarily affects the DNA damage response pathway . By inhibiting the Serine/threonine-protein kinase ATR, it disrupts the normal response to DNA damage, leading to cell cycle arrest and apoptosis. The downstream effects of this disruption can include genomic instability and cell death.
Result of Action
The molecular and cellular effects of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethylbenzamide’s action include disruption of the DNA damage response pathway, leading to cell cycle arrest and apoptosis . This can result in the death of cancer cells, making the compound a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PIM1 kinase, which makes it an ideal tool for studying the role of PIM1 kinase in various diseases. In addition, it has also been shown to have low toxicity in vitro, which makes it a safe compound to use in lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide. One of the most promising areas of research is its potential therapeutic applications in cancer, inflammation, and diabetes. Further studies are needed to determine the exact mechanism of action of this compound in vivo and to evaluate its efficacy and safety in animal models. In addition, there is a need for the development of more potent and selective PIM1 kinase inhibitors that can be used as novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide involves a multi-step process that requires several chemical reagents and expertise in organic chemistry. The first step involves the reaction of 6-cyclopropylpyrimidine-4-carboxylic acid with thionyl chloride to form the acid chloride. This intermediate is then reacted with 2,4-dimethylbenzylamine to form the corresponding amide. The amide is then treated with formaldehyde and hydrogen cyanide to form the imine intermediate, which is subsequently reduced using sodium borohydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit PIM1 kinase activity, which plays a crucial role in cancer cell proliferation, survival, and resistance to chemotherapy. In addition, this compound has also been shown to have anti-inflammatory and anti-diabetic effects. Therefore, it has the potential to be used as a novel therapeutic agent for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-3-6-15(12(2)7-11)17(21)18-9-14-8-16(13-4-5-13)20-10-19-14/h3,6-8,10,13H,4-5,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXKSEUIVZJEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2905916.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2905918.png)
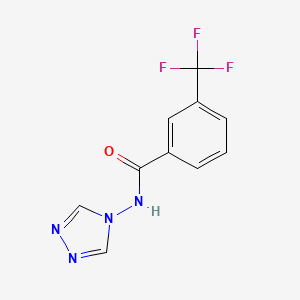
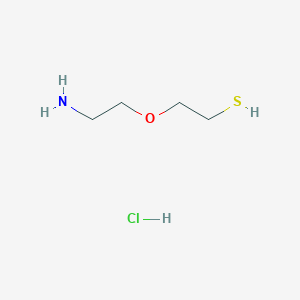
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2905922.png)
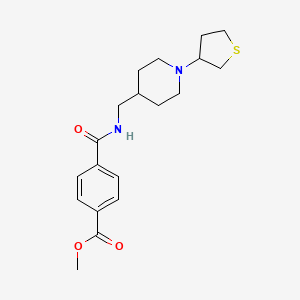
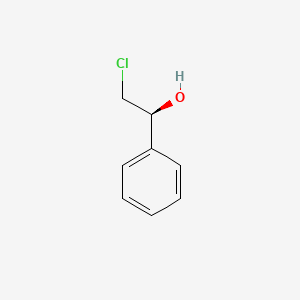
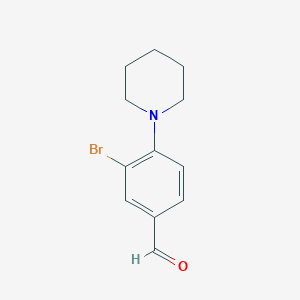

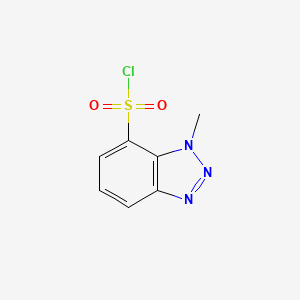


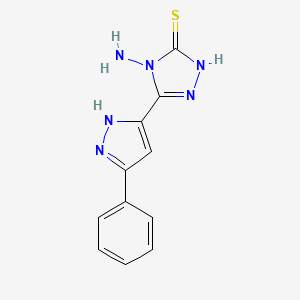
![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2905939.png)